molecular formula C7H6N2OS B1283114 6-Amino-benzooxazole-2-thiol CAS No. 4694-92-2

6-Amino-benzooxazole-2-thiol

Cat. No.: B1283114
CAS No.: 4694-92-2
M. Wt: 166.2 g/mol
InChI Key: SARIJQZTDPNQMQ-UHFFFAOYSA-N
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Description

6-Amino-benzooxazole-2-thiol is a heterocyclic compound with the molecular formula C7H6N2OS It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-benzooxazole-2-thiol typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures . Another approach involves the use of 6-nitro-benzooxazole-2-thiol as a precursor, which is then reduced to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-benzooxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride (NaBH4).

    Substitution: Various electrophiles under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

6-Amino-benzooxazole-2-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-benzooxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The benzoxazole ring system can engage in π-π stacking interactions with aromatic residues in proteins, further modulating its effects .

Comparison with Similar Compounds

    Benzoxazole: The parent compound, lacking the amino and thiol groups.

    2-Aminobenzothiazole: Similar structure but with a sulfur atom in the oxazole ring.

    6-Nitro-benzooxazole-2-thiol: A precursor in the synthesis of 6-Amino-benzooxazole-2-thiol.

Uniqueness: this compound is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

6-amino-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARIJQZTDPNQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545363
Record name 6-Amino-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4694-92-2
Record name 6-Amino-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,3-benzoxazole-2-thiol
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